molecular formula C8H14S B14171185 9-Thiabicyclo[6.1.0]nonane CAS No. 286-63-5

9-Thiabicyclo[6.1.0]nonane

Cat. No.: B14171185
CAS No.: 286-63-5
M. Wt: 142.26 g/mol
InChI Key: XBGDHPDWTHUXFN-UHFFFAOYSA-N
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Description

9-Thiabicyclo[6.1.0]nonane is an organic compound with the molecular formula C8H14S. It is a bicyclic structure containing a sulfur atom, which imparts unique chemical properties to the molecule. This compound is of interest in various fields of chemistry due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Thiabicyclo[6.1.0]nonane typically involves the reaction of sulfur dichloride with 1,5-cyclooctadiene. The process is carried out in a solvent such as dichloromethane at low temperatures (around -50°C) to ensure controlled addition and prevent side reactions. The reaction mixture is then allowed to warm to room temperature, followed by filtration and purification steps to isolate the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

9-Thiabicyclo[6.1.0]nonane undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atom to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom acts as a leaving group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-Thiabicyclo[6.1.0]nonane has several applications in scientific research:

    Chemistry: It serves as a scaffold for the synthesis of various derivatives, which can be used in further chemical reactions and studies.

    Biology: The compound’s derivatives have potential biological activities, making them useful in the development of new drugs and therapeutic agents.

    Medicine: Research into the compound’s derivatives may lead to the discovery of new medicinal compounds with unique properties.

    Industry: The compound can be used in the synthesis of materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 9-Thiabicyclo[6.1.0]nonane and its derivatives involves the interaction of the sulfur atom with various molecular targets. The sulfur atom can participate in the formation of episulfonium intermediates, which can be efficiently captured by nucleophiles. This reactivity is crucial for the compound’s ability to undergo substitution reactions and form new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Thiabicyclo[6.1.0]nonane is unique due to its specific sulfur-containing bicyclic structure, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various chemical reactions and applications in scientific research.

Properties

CAS No.

286-63-5

Molecular Formula

C8H14S

Molecular Weight

142.26 g/mol

IUPAC Name

9-thiabicyclo[6.1.0]nonane

InChI

InChI=1S/C8H14S/c1-2-4-6-8-7(9-8)5-3-1/h7-8H,1-6H2

InChI Key

XBGDHPDWTHUXFN-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2C(S2)CC1

Origin of Product

United States

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